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molecular formula C14H20BrN3O B8621000 5-Bromo-2-[(1-cyclopentylpiperidin-4-yl)oxy]pyrimidine CAS No. 832735-45-2

5-Bromo-2-[(1-cyclopentylpiperidin-4-yl)oxy]pyrimidine

Cat. No. B8621000
M. Wt: 326.23 g/mol
InChI Key: BOAWHMCRQKZVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044070B2

Procedure details

According to the same reaction process as in Example 1-1) but using 2-chloro-5-bromopyrimidine and 4-hydroxy-1-cyclopentylpiperidine, the entitled compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[OH:9][CH:10]1[CH2:15][CH2:14][N:13]([CH:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[CH2:12][CH2:11]1>>[CH:16]1([N:13]2[CH2:12][CH2:11][CH:10]([O:9][C:2]3[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=3)[CH2:15][CH2:14]2)[CH2:20][CH2:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCN(CC1)C1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the entitled compound was obtained

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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